molecular formula C13H11N3O3 B12788981 6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione CAS No. 81911-96-8

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione

Cat. No.: B12788981
CAS No.: 81911-96-8
M. Wt: 257.24 g/mol
InChI Key: ADIPKVVCLKSSBN-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione is a heterocyclic compound that belongs to the class of pyrazolo-triazoles This compound is characterized by its unique structure, which includes a fused ring system combining pyrazole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a β-diketone to form the pyrazole ring.

    Formation of the Triazole Ring: The pyrazole intermediate is then reacted with an azide compound under appropriate conditions to form the triazole ring.

    Introduction of Methyl and Phenyl Groups:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolo-triazole derivatives.

    Substitution: Formation of substituted pyrazolo-triazole compounds with various functional groups.

Scientific Research Applications

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethyl-2-phenyl-1H-pyrazolo(1,2-a)triazole: Lacks the trione functionality, leading to different chemical properties.

    2-Phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione: Lacks the methyl groups, affecting its reactivity and applications.

    6,7-Dimethyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione: Lacks the phenyl group, leading to different biological activities.

Uniqueness

6,7-Dimethyl-2-phenyl-1H,5H-pyrazolo(1,2-a)(1,2,4)triazole-1,3,5(2H)-trione is unique due to its specific combination of methyl, phenyl, and trione functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

81911-96-8

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

6,7-dimethyl-2-phenylpyrazolo[1,2-a][1,2,4]triazole-1,3,5-trione

InChI

InChI=1S/C13H11N3O3/c1-8-9(2)15-12(18)14(10-6-4-3-5-7-10)13(19)16(15)11(8)17/h3-7H,1-2H3

InChI Key

ADIPKVVCLKSSBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=O)N(C(=O)N2C1=O)C3=CC=CC=C3)C

Origin of Product

United States

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